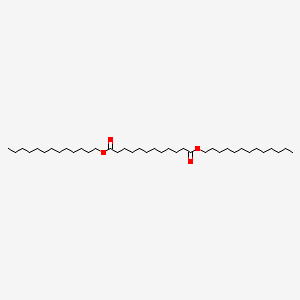
1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis(ethoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid derivative with the molecular formula C14H10O8 It is characterized by the presence of two ethoxycarbonyl groups attached to the benzene ring at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-bis(ethoxycarbonyl)terephthalic acid can be synthesized through the esterification of 2,5-dicarboxyterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester groups.
Industrial Production Methods
In an industrial setting, the production of 2,5-bis(ethoxycarbonyl)terephthalic acid may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Hydrolysis: The breakdown of ester groups to form the corresponding carboxylic acids.
Substitution: Reactions where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Esterification: Ethanol and sulfuric acid as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
Esterification: Formation of ethyl esters.
Hydrolysis: Formation of 2,5-dicarboxyterephthalic acid.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-bis(ethoxycarbonyl)terephthalic acid has several scientific research applications, including:
Polymer Synthesis: Used as a monomer in the production of polyesters and other polymers with specific properties.
Material Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Catalysis: Utilized as a ligand in the synthesis of metal-organic frameworks and other catalytic systems.
Luminescent Materials: Investigated for its potential use in the development of luminescent materials for optoelectronic applications.
Wirkmechanismus
The mechanism of action of 2,5-bis(ethoxycarbonyl)terephthalic acid in various applications involves its ability to form stable ester bonds and participate in coordination chemistry. The ethoxycarbonyl groups provide sites for interaction with metal ions, facilitating the formation of coordination complexes. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the nature of the metal and the surrounding ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalic Acid: A simpler aromatic dicarboxylic acid without the ethoxycarbonyl groups.
Dimethyl Terephthalate: An ester derivative of terephthalic acid with methyl groups instead of ethoxycarbonyl groups.
Bis(2-hydroxyethyl)terephthalate: Another ester derivative with hydroxyethyl groups.
Uniqueness
2,5-bis(ethoxycarbonyl)terephthalic acid is unique due to the presence of ethoxycarbonyl groups, which enhance its reactivity and potential for forming coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and catalytic systems .
Eigenschaften
CAS-Nummer |
50853-29-7 |
|---|---|
Molekularformel |
C14H14O8 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
2,5-bis(ethoxycarbonyl)terephthalic acid |
InChI |
InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
FKBDSZNRJFOVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)



![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)


![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)


